molecular formula C11H25BClNO2 B11863934 (1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride

(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride

Cat. No.: B11863934
M. Wt: 249.59 g/mol
InChI Key: GRRNQRHYZSUYPW-FVGYRXGTSA-N
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Description

(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring and an amine group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine typically involves the following steps:

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting a boronic acid with a diol under acidic conditions.

    Introduction of the Pentan-1-amine Group: The amine group is introduced through a substitution reaction, where a suitable amine precursor reacts with the dioxaborolane intermediate.

    Hydrochloride Formation: The final compound is converted to its hydrochloride form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron-containing alcohols or amines.

    Substitution: The amine group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Boronic acids, borates.

    Reduction Products: Boron-containing alcohols, amines.

    Substitution Products: Various substituted amines and boron derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.

    Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.

Biology

    Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Drug Delivery: Investigated for its potential in targeted drug delivery systems.

Medicine

    Therapeutics: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Diagnostics: Used in diagnostic assays and imaging techniques.

Industry

    Materials Science: Applied in the development of advanced materials, such as polymers and nanomaterials.

    Agriculture: Investigated for its potential use in agricultural chemicals and fertilizers.

Mechanism of Action

The mechanism of action of (1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine involves its interaction with molecular targets through its boron and amine groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions enable the compound to modulate various biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.

    (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methanol: A related compound with a hydroxyl group instead of an amine.

    (1R)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine: A similar compound with a shorter carbon chain.

Uniqueness

(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride is unique due to its specific combination of a dioxaborolane ring and a pentan-1-amine group, which imparts distinct chemical and biological properties. Its hydrochloride form further enhances its solubility and stability, making it more versatile for various applications.

Properties

Molecular Formula

C11H25BClNO2

Molecular Weight

249.59 g/mol

IUPAC Name

(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride

InChI

InChI=1S/C11H24BNO2.ClH/c1-6-7-8-9(13)12-14-10(2,3)11(4,5)15-12;/h9H,6-8,13H2,1-5H3;1H/t9-;/m0./s1

InChI Key

GRRNQRHYZSUYPW-FVGYRXGTSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H](CCCC)N.Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCCC)N.Cl

Origin of Product

United States

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